1H-Pyrrolo[2,3-f]isoquinoline
Overview
Description
1H-Pyrrolo[2,3-f]isoquinoline is a heterocyclic compound that belongs to the class of pyrroloisoquinolines This compound is characterized by a fused ring system consisting of a pyrrole ring and an isoquinoline ring
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-f]isoquinoline can be achieved through several synthetic routes. One of the primary methods involves the Fischer indole synthesis, which is used to prepare 2-substituted derivatives of this compound. The process typically involves the cyclization of isoquinolylhydrazones of ethyl pyruvate and aliphatic or aromatic ketones in the presence of zinc chloride .
Another method involves the nitration of isoquinoline to produce 5-nitroisoquinoline, which is then reduced using hydrazine hydrate in the presence of Raney nickel. The resulting amine undergoes diazotization and reduction to form the hydrochloride of 5-isoquinolylhydrazine. This intermediate is then condensed with pyruvic acid or its ethyl ester to form hydrazones, which are cyclized using various reagents such as zinc chloride, mineral acids, polyphosphoric acid, or a mixture of acetic and sulfuric acids .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-f]isoquinoline undergoes a variety of chemical reactions, primarily electrophilic substitution reactions. Some of the notable reactions include:
Mannich Reaction: This reaction involves the formation of a β-amino carbonyl compound through the reaction of an amine, formaldehyde, and a carbonyl compound.
Vilsmeier Reaction: This reaction involves the formylation of the compound using a Vilsmeier reagent, typically a combination of DMF and POCl3.
Diazo Coupling: This reaction involves the coupling of the compound with diazonium salts to form azo compounds.
Common reagents used in these reactions include formaldehyde, amines, DMF, POCl3, and diazonium salts. The major products formed from these reactions are β-amino carbonyl compounds, formylated derivatives, and azo compounds .
Scientific Research Applications
1H-Pyrrolo[2,3-f]isoquinoline has found applications in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-f]isoquinoline involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, forming stable complexes that inhibit DNA synthesis. This property is particularly useful in the development of anticancer agents, as it can prevent the proliferation of cancer cells by disrupting their DNA replication process .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-f]isoquinoline can be compared with other similar compounds such as pyrrolo[2,3-h]quinoline and pyrrolo[3,2-g]isoquinoline. These compounds share a similar fused ring system but differ in the position of the nitrogen atom and the overall ring structure. The unique feature of this compound is its specific ring fusion pattern, which imparts distinct chemical and biological properties .
Similar compounds include:
- Pyrrolo[2,3-h]quinoline
- Pyrrolo[3,2-g]isoquinoline
- Pyrrolo[2,3-f]quinoline
Properties
IUPAC Name |
1H-pyrrolo[2,3-f]isoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-9-7-12-5-4-10(9)11-8(1)3-6-13-11/h1-7,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWRYPDLQCRRQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C3=C1C=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60532812 | |
Record name | 1H-Pyrrolo[2,3-f]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60532812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6502-59-6 | |
Record name | 1H-Pyrrolo[2,3-f]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60532812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6502-59-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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